molecular formula C8H5F3INO3 B15147930 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene

1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B15147930
M. Wt: 347.03 g/mol
InChI Key: DJEAUJDDKUTZJQ-UHFFFAOYSA-N
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Description

1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is an aromatic compound characterized by the presence of iodine, nitro, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-iodo-5-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-amino-3-iodo-5-(2,2,2-trifluoroethoxy)benzene .

Scientific Research Applications

1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the iodine atom can undergo oxidative addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:

The presence of the trifluoroethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity compared to its analogs.

Properties

Molecular Formula

C8H5F3INO3

Molecular Weight

347.03 g/mol

IUPAC Name

1-iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H5F3INO3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4H2

InChI Key

DJEAUJDDKUTZJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)I)[N+](=O)[O-]

Origin of Product

United States

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